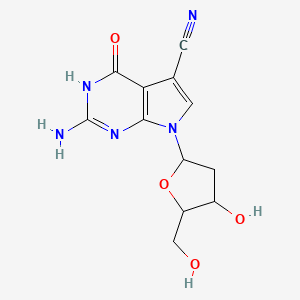

7-Cyano-7-deaza-2'-deoxy guanosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSULWVDXWTVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of the 7-Deazaguanine DNA Modification System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of DNA by 7-deazaguanine (B613801) derivatives represents a fascinating and relatively recently discovered layer of epigenetic regulation in bacteria and bacteriophages. This system, primarily governed by the dpd gene cluster, plays a crucial role in protecting genomic DNA from host restriction enzymes, thereby ensuring the survival of invading phages. The core machinery involves a cascade of enzymatic reactions that ultimately replace a guanine (B1146940) base in the DNA with a modified 7-deazaguanine analog. Understanding the intricate structural and functional details of the proteins involved in this pathway is paramount for harnessing its potential in various applications, including the development of novel antimicrobial agents and tools for molecular biology.

This technical guide provides an in-depth overview of the structural elucidation of the 7-deazaguanine DNA modification system, with a focus on the key enzymes DpdA, DpdB, and DpdC from Salmonella enterica serovar Montevideo. It offers a compilation of quantitative data, detailed experimental protocols for key analyses, and visual representations of the underlying biochemical processes to serve as a comprehensive resource for researchers in the field.

Core Components of the 7-Deazaguanine DNA Modification System

The enzymatic machinery responsible for the modification of DNA with 7-deazaguanine derivatives is a multi-protein complex. The initial steps involve the de novo biosynthesis of the precursor molecule, 7-cyano-7-deazaguanine (preQ₀), from guanosine (B1672433) triphosphate (GTP). This pathway is catalyzed by the enzymes FolE, QueD, QueE, and QueC.[1] The subsequent incorporation of preQ₀ into DNA and its further modification are carried out by the DpdA, DpdB, and DpdC proteins.[2][3]

-

DpdA: A transglycosylase that catalyzes the exchange of a guanine base in the DNA for preQ₀.[2][3]

-

DpdB: An ATPase that provides the necessary energy for the transglycosylation reaction catalyzed by DpdA.[2][3]

-

DpdC: An amidotransferase that converts the preQ₀-modified DNA into 7-amido-7-deazaguanine (ADG)-modified DNA.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the 7-deazaguanine DNA modification system.

Table 1: Levels of 7-Deazaguanine Modifications in DNA

| Organism/Condition | Modification | Level (modifications per 10⁶ nucleotides) | Reference |

| Salmonella enterica serovar Montevideo | dADG | ~1,600 | [4] |

| dPreQ₀ | ~10 | [4] | |

| Kineococcus radiotolerans | dADG | ~1,300 | [4] |

| dPreQ₀ | ~30 | [4] | |

| pUC19 DNA treated with DpdA/B | dPreQ₀ | Levels consistent with [¹⁴C]guanine insertion | [5] |

| pUC19 DNA treated with DpdA/B/C | dADG | Formation of dADG-modified DNA observed | [5] |

| Vibrio phage VH7D system in E. coli | dPreQ₀ | 926 | [6] |

Table 2: DpdB ATPase Activity

| Condition | Relative ATPase Activity |

| DpdB alone | Robust activity |

| DpdB + DNA | Enhanced activity |

| DpdB + DpdA + DNA | Further enhanced activity |

Note: Specific kinetic parameters (Km, kcat) for DpdB are not yet available in the literature.

Table 3: DpdA Transglycosylase Activity

| Condition | Relative [¹⁴C]guanine Exchange Activity |

| DpdA + DpdB + ATP + DNA | 100% |

| DpdA + DpdB + DNA (no ATP) | <10% |

| DpdA + ATP + DNA (no DpdB) | <10% |

| DpdB + ATP + DNA (no DpdA) | <10% |

Note: Specific kinetic parameters (Km, kcat) for DpdA are not yet available in the literature.

Table 4: X-ray Crystallography Data for S. enterica DpdA

| Parameter | Value |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (a, b, c) (Å) | 55.9, 88.5, 93.3 |

| Resolution (Å) | 2.51 |

| R-work / R-free (%) | 19.8 / 23.9 |

| PDB ID | 7U88 |

Table 5: SAXS Data for S. enterica DpdA and DpdB

| Sample | Molecular Weight (kDa) (from SAXS) | Molecular Weight (kDa) (calculated) |

| DpdA | 44.5 | 45.1 |

| DpdB | 80-95 | 42.7 (monomer) |

| DpdA-DNA complex | - | - |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biochemical pathways and experimental workflows involved in the study of the 7-deazaguanine DNA modification system.

Caption: Biosynthesis and DNA incorporation of 7-deazaguanine.

Caption: General workflow for recombinant protein expression and purification.

Caption: Workflow for structural elucidation by X-ray crystallography and SAXS.

Experimental Protocols

Recombinant Protein Expression and Purification (General Protocol)

This protocol describes the general steps for expressing and purifying His-tagged DpdA, DpdB, and DpdC proteins from E. coli.

a. Gene Cloning and Plasmid Construction:

-

Amplify the dpdA, dpdB, and dpdC genes from Salmonella enterica serovar Montevideo genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and a suitable expression vector (e.g., pET-28a, which provides an N-terminal His₆-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene fragments into the linearized vector.

-

Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/sequencing.

b. Protein Expression:

-

Transform the confirmed expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

For further purification and buffer exchange, perform size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.

DpdB ATPase Activity Assay

This assay measures the ATPase activity of DpdB by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

a. Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

1 mM DTT

-

1 mM ATP

-

Purified DpdB enzyme (e.g., 1 µM)

-

(Optional) DNA substrate (e.g., 1 µM of a specific oligonucleotide)

-

(Optional) Purified DpdA protein (e.g., 1 µM)

-

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C.

b. Phosphate Detection (Malachite Green Assay):

-

At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., an equal volume of 0.5 M HCl).

-

Add a malachite green-molybdate reagent to the quenched reaction. This reagent forms a colored complex with free inorganic phosphate.

-

Incubate for a specified time to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

c. Data Analysis:

-

Plot the concentration of Pi released over time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ), perform the assay with varying concentrations of ATP and fit the initial velocity data to the Michaelis-Menten equation.

DpdA Transglycosylase Activity Assay

This assay measures the ability of DpdA to exchange a guanine in a DNA substrate for a labeled analog.

a. Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

1 mM DTT

-

1 mM ATP

-

Purified DpdA enzyme (e.g., 1 µM)

-

Purified DpdB enzyme (e.g., 1 µM)

-

DNA substrate containing a specific recognition sequence (e.g., 1 µM)

-

Radiolabeled guanine (e.g., [¹⁴C]guanine) or a fluorescent guanine analog.

-

-

Initiate the reaction by adding the enzymes.

-

Incubate the reaction at 37°C.

b. Analysis of Guanine Exchange:

-

At various time points, stop the reaction (e.g., by heat inactivation or addition of EDTA).

-

Separate the DNA from the unincorporated labeled guanine. This can be achieved by methods such as:

-

Filter binding assay: Spot the reaction mixture onto a nitrocellulose membrane. DNA will bind to the membrane, while free nucleotides will pass through. Wash the membrane and quantify the radioactivity retained on the filter using a scintillation counter.

-

HPLC analysis: Digest the DNA to nucleosides and analyze the composition by HPLC to quantify the incorporation of the labeled guanine analog.

-

c. Data Analysis:

-

Plot the amount of incorporated labeled guanine over time to determine the reaction rate.

-

To determine kinetic parameters, vary the concentration of the DNA substrate or preQ₀ and measure the initial reaction velocities.

Crystallization of DpdA

This protocol provides a starting point for the crystallization of DpdA.

a. Protein Preparation:

-

Concentrate the purified DpdA to 5-15 mg/mL in a buffer with low salt concentration (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

b. Crystallization Screening:

-

Use the hanging-drop or sitting-drop vapor diffusion method.

-

Set up crystallization screens using commercially available kits (e.g., Hampton Research Crystal Screen HT, PEG/Ion Screen).

-

Mix the protein solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL protein + 1 µL reservoir).

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

c. Crystal Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives.

X-ray Diffraction Data Collection and Structure Determination

a. Crystal Preparation:

-

Cryo-protect the optimized crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol).

-

Flash-cool the crystals in liquid nitrogen.

b. Data Collection:

-

Collect X-ray diffraction data at a synchrotron beamline.

-

Use a suitable detector (e.g., a CCD or pixel array detector).

-

Collect a complete dataset by rotating the crystal in the X-ray beam.

c. Data Processing and Structure Solution:

-

Process the diffraction data using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.

-

Determine the phases using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).

-

Build an initial model of the protein into the electron density map using software like Coot.

-

Refine the model against the diffraction data using software such as Phenix or Refmac5.

Small-Angle X-ray Scattering (SAXS) Analysis

a. Sample Preparation:

-

Prepare samples of the individual proteins (DpdA, DpdB) and the DpdA-DpdB complex in a well-matched buffer. It is crucial that the buffer for the sample and the buffer blank are identical.

-

Concentrations should be in a suitable range for SAXS (typically 1-10 mg/mL).

b. Data Collection:

-

Collect SAXS data at a dedicated SAXS beamline.

-

Collect data for the protein samples and the corresponding buffer blank.

c. Data Analysis:

-

Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the macromolecule.

-

Analyze the scattering data to determine parameters such as the radius of gyration (Rg) and the molecular weight.

-

Perform ab initio shape reconstruction to generate a low-resolution three-dimensional model of the protein or complex in solution using software like DAMMIF or GASBOR.

Conclusion

The structural and functional elucidation of the 7-deazaguanine DNA modification system is a rapidly advancing field with significant implications for our understanding of bacterial and phage biology. The detailed protocols and compiled data in this guide are intended to facilitate further research into this intricate system, paving the way for the development of novel biotechnological and therapeutic applications. As more quantitative data and high-resolution structures become available, our ability to manipulate and exploit this unique DNA modification pathway will undoubtedly expand.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Halogenated 7-Deazapurine 2'-Deoxyribonucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-halogenated 7-deazapurine 2'-deoxyribonucleosides. These modified nucleosides are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential molecular pathways and experimental workflows.

Core Physicochemical Properties

The introduction of a halogen atom at the 7-position of the 7-deazapurine scaffold significantly influences the electronic properties, lipophilicity, and conformational preferences of the resulting 2'-deoxyribonucleosides. These modifications can enhance base-pairing stability within DNA duplexes and improve interactions with target enzymes.[1]

Spectroscopic and Physicochemical Data

The following tables summarize key physicochemical and spectroscopic data for a selection of 7-halogenated 7-deazapurine 2'-deoxyribonucleosides, compiled from various studies.

Table 1: Physicochemical Properties of 7-Halogenated 7-Deaza-2'-deoxyadenosine Analogues

| Compound | Halogen (X) | Melting Point (°C) | pKa | UV λmax (nm) |

| 7-Deaza-2'-deoxyadenosine | H | - | 4.6 | 270 |

| 7-Fluoro-7-deaza-2'-deoxyadenosine | F | - | 3.5 | 269 |

| 7-Chloro-7-deaza-2'-deoxyadenosine | Cl | - | 3.6 | 273 |

| 7-Bromo-7-deaza-2'-deoxyadenosine | Br | - | 3.6 | 274 |

| 7-Iodo-7-deaza-2'-deoxyadenosine | I | - | 3.7 | 276 |

Data compiled from Seela et al., Helvetica Chimica Acta, 2008.[3]

Table 2: Physicochemical Properties of 7-Halogenated 7-Deaza-2'-deoxyxanthosine Analogues

| Compound | Halogen (X) | Melting Point (°C) | pKa | UV λmax (nm) |

| 7-Deaza-2'-deoxyxanthosine | H | - | 5.4 | 250, 282 |

| 7-Bromo-7-deaza-2'-deoxyxanthosine | Br | 169-170 | 5.1 | 222, 256, 285 |

| 7-Iodo-7-deaza-2'-deoxyxanthosine | I | >210 | 5.2 | 225, 259, 285 |

Data compiled from Seela et al., Helvetica Chimica Acta, 2004.[4]

Table 3: Sugar Conformation of 7-Halogenated 7-Deaza-2'-deoxyadenosine Analogues in Aqueous Solution

| Compound | Halogen (X) | % S-conformer |

| 7-Deaza-2'-deoxyadenosine | H | ~70% |

| 7-Fluoro-7-deaza-2'-deoxyadenosine | F | ~70% |

| 7-Chloro-7-deaza-2'-deoxyadenosine | Cl | ~70% |

| 7-Bromo-7-deaza-2'-deoxyadenosine | Br | ~70% |

| 7-Iodo-7-deaza-2'-deoxyadenosine | I | ~70% |

Data represents an approximate population of the S-type (C2'-endo) sugar conformation, determined by NMR spectroscopy.[3]

Lipophilicity

Halogenation at the 7-position generally increases the lipophilicity of 7-deazapurine nucleosides. This property is crucial for membrane permeability and can significantly impact the pharmacokinetic profile of a drug candidate. The hydrophobicity is observed to increase with the size of the halogen substituent.[5]

Synthesis and Experimental Protocols

The synthesis of 7-halogenated 7-deazapurine 2'-deoxyribonucleosides can be achieved through two primary strategies: regioselective halogenation of a protected nucleoside or glycosylation of a pre-halogenated 7-deazapurine base.[3]

General Synthesis Workflow

The following diagram illustrates a common synthetic route starting from a halogenated 7-deazapurine base.

Caption: General synthetic workflow for 7-halogenated 7-deazapurine 2'-deoxyribonucleosides.

Experimental Protocol for pKa Determination by UV Spectrophotometry

The determination of ionization constants (pKa) is crucial for understanding the behavior of these nucleosides under physiological conditions. A common method involves UV spectrophotometry.[6][7]

Objective: To determine the pKa value of a 7-halogenated 7-deazapurine 2'-deoxyribonucleoside by measuring the change in UV absorbance as a function of pH.

Materials:

-

96-well UV-transparent microtiter plate[6]

-

UV-Vis spectrophotometer with plate reader capabilities[6]

-

pH meter

-

Stock solution of the nucleoside (e.g., 10 mM in DMSO)[6]

-

A series of buffers with constant ionic strength (e.g., 0.1 M) covering a pH range from 3 to 12[6]

Procedure:

-

Prepare a series of buffers with known pH values and constant ionic strength.

-

Add a fixed volume of each buffer to the wells of the 96-well plate.

-

Add a small, constant volume of the nucleoside stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v).[6]

-

Include blank wells containing only the buffers for background correction.

-

Record the UV spectra for each well over a relevant wavelength range (e.g., 230-500 nm).[6]

-

Plot the absorbance at a wavelength of maximum change against the pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve to determine the pKa value.

Experimental Protocol for Conformational Analysis by NMR Spectroscopy

The conformation of the 2'-deoxyribose sugar moiety is a key determinant of the overall shape of the nucleoside and its ability to be incorporated into DNA. This is typically determined by analyzing vicinal proton-proton coupling constants (³J(H,H)) from ¹H NMR spectra.[8][9]

Objective: To determine the sugar pucker conformation (N-type vs. S-type) of a 7-halogenated 7-deazapurine 2'-deoxyribonucleoside in solution.

Materials:

-

High-resolution NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

The nucleoside sample

Procedure:

-

Dissolve the nucleoside sample in the deuterated solvent.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify and assign the signals corresponding to the sugar protons (H-1', H-2', H-2'', H-3', H-4', H-5', H-5'').

-

Measure the vicinal coupling constants, particularly J(H1',H2'), J(H1',H2''), J(H2',H3'), J(H2'',H3'), and J(H3',H4').

-

Use these coupling constants as input for a specialized program (e.g., PSEUROT) or apply the Karplus equation to determine the pseudorotation phase angle (P) and the puckering amplitude (Φm).

-

From the value of P, determine the percentage of the N-type (C3'-endo) and S-type (C2'-endo) conformers in the equilibrium.

Biological Activity and Mechanism of Action

7-Halogenated 7-deazapurine 2'-deoxyribonucleosides have shown promise as both anticancer and antiviral agents.[1][2] Their biological activity is generally dependent on intracellular phosphorylation to the corresponding 5'-triphosphates.

Anticancer Mechanism of Action

As anticancer agents, these nucleosides can interfere with nucleic acid metabolism. The proposed mechanism involves a multi-step process within the cancer cell.[1][2]

Caption: Proposed anticancer mechanism of action.

Antiviral Mechanism of Action

In the context of viral infections, particularly RNA viruses like Hepatitis C (HCV), the active triphosphate form of these nucleosides can act as a competitive inhibitor or a chain terminator for the viral RNA-dependent RNA polymerase (RdRp).[10][11]

Caption: Proposed antiviral mechanism of action against RNA viruses.

Conclusion

7-Halogenated 7-deazapurine 2'-deoxyribonucleosides represent a versatile class of compounds with tunable physicochemical properties and significant potential in drug development. The introduction of different halogens allows for the modulation of lipophilicity and electronic character, which in turn affects their biological activity. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is essential for the rational design of new and more effective therapeutic agents. Further research into their structure-activity relationships, pharmacokinetic profiles, and potential for drug resistance is warranted.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] 7‐Halogenated 7‐Deazapurine 2′‐Deoxyribonucleosides Related to 2′‐Deoxyadenosine, 2′‐Deoxyxanthosine, and 2′‐Deoxyisoguanosine: Syntheses and Properties | Semantic Scholar [semanticscholar.org]

- 4. seela.net [seela.net]

- 5. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. people.bu.edu [people.bu.edu]

- 10. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of 7-deaza-2'-deoxyguanosine

An In-depth Technical Guide to the Conformational Analysis of 7-Deaza-2'-deoxyguanosine (B613789)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-deaza-2'-deoxyguanosine (7-deaza-dG) is a modified nucleoside analogue of deoxyguanosine where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the chemical and physical properties of the nucleoside and the nucleic acid structures that contain it. The absence of the N7 atom, a key hydrogen bond acceptor and site for metal ion coordination in the major groove of DNA, alters the electronic distribution, stacking interactions, and hydration patterns.[1] Consequently, 7-deaza-dG is an invaluable tool in molecular biology and drug development, utilized to probe DNA-protein interactions, modulate DNA secondary structures, and improve the efficiency of PCR and sequencing of GC-rich regions.[2][3][4] This guide provides a comprehensive overview of the conformational analysis of 7-deaza-2'-deoxyguanosine, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural implications.

Conformational Parameters

The conformation of a nucleoside is defined by several key parameters, including the orientation of the base relative to the sugar (glycosidic torsion angle), the pucker of the furanose ring, and the conformation of the exocyclic C4'-C5' bond. X-ray crystallography provides a static, solid-state picture of these parameters, while NMR spectroscopy offers insights into the dynamic conformational equilibrium in solution.

Solid-State Conformation from X-ray Crystallography

The crystal structure of 7-deaza-2'-deoxyguanosine reveals a specific set of conformational parameters. These values serve as a fundamental reference for understanding its intrinsic structural preferences.

| Parameter | Symbol | Value | Description |

| Glycosidic Torsion Angle | χ | -106.5 (3)° | Defines the orientation of the purine base relative to the deoxyribose sugar. The observed value corresponds to an anti conformation.[5] |

| Pseudorotation Phase Angle | P | 39.1° | Describes the type of sugar pucker. This value indicates an N-type (C3'-endo) conformation for the deoxyribofuranosyl moiety.[5] |

| Sugar Pucker Amplitude | τm | 40.3° | Represents the degree of puckering in the sugar ring.[5] |

| Exocyclic C-C Bond Torsion Angle | γ | -173.8 (3)° | Describes the conformation around the C4'-C5' bond. The observed value corresponds to an ap (trans) conformation.[5] |

Solution Conformation and Dynamics from NMR Spectroscopy

In solution, particularly when incorporated into an oligonucleotide, 7-deaza-2'-deoxyguanosine can influence the local DNA structure. NMR studies have shown that while it generally maintains a Watson-Crick base pair with cytosine, it can introduce localized dynamic effects.[1] For instance, the incorporation of a 7-deaza-dG can lead to increased line broadening of the imino proton resonance of an adjacent base pair at lower temperatures, suggesting an alteration in the dynamic structure of the DNA at the flanking residue.[1][6] This effect is thought to be mediated by changes in hydration and cation organization in the major groove.[1]

Molecular dynamics simulations, often restrained by NMR-derived distance constraints, confirm that the stacking interactions in the vicinity of a 7-deaza-dG-C pair are largely similar to a standard G-C pair.[1] However, subtle differences in the stacking patterns with neighboring base pairs can arise.[1]

Experimental Protocols

The determination of the conformational properties of 7-deaza-2'-deoxyguanosine relies on a combination of experimental and computational techniques.

X-ray Crystallography

The goal of X-ray crystallography is to obtain a high-resolution, three-dimensional structure of a molecule in its crystalline state.

Methodology:

-

Crystallization: Single crystals of 7-deaza-2'-deoxyguanosine are grown from a supersaturated solution. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and an initial model of the molecule is built. This model is refined against the experimental data to yield the final structure with precise atomic coordinates.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For modified nucleosides within an oligonucleotide, a variety of NMR experiments are employed.

Methodology:

-

Sample Preparation: The oligonucleotide containing 7-deaza-2'-deoxyguanosine is synthesized, purified, and dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7). For studying exchangeable protons, the sample is prepared in a mixture of H₂O/D₂O (e.g., 9:1).[1]

-

1D NMR: 1D proton NMR spectra, particularly of the imino protons, are recorded at various temperatures. This provides information on the stability of base pairing and can reveal dynamic changes in the DNA duplex.[1][6] Water suppression techniques, such as Watergate, are often used.[1]

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are conducted to obtain through-space proton-proton distance information. Spectra are recorded at different mixing times (e.g., 150, 200, 250 ms) to build up a set of distance restraints.[1] These restraints are crucial for determining the three-dimensional structure of the oligonucleotide in solution.

-

Structure Calculation: The experimentally derived distance and torsion angle constraints are used in restrained molecular dynamics (rMD) or other computational modeling programs to calculate an ensemble of structures consistent with the NMR data.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure of DNA. The incorporation of modified nucleosides can induce changes in the CD spectrum, reflecting alterations in helicity or base stacking.[1][7]

Methodology:

-

Sample Preparation: The DNA oligonucleotide containing 7-deaza-dG is dissolved in a suitable buffer.

-

Data Acquisition: CD spectra are recorded on a CD spectrometer over a range of wavelengths (e.g., 200-320 nm).

-

Analysis: The resulting spectrum is compared to that of the unmodified DNA to assess any conformational changes.

Visualizing Structural Implications and Experimental Workflows

Graphviz diagrams are used to illustrate the logical relationships between the chemical modification and its conformational consequences, as well as the general workflow for analysis.

Caption: Logical flow of the structural consequences of the 7-deaza modification in dG.

Caption: General workflow for the conformational analysis of modified nucleosides.

Conclusion

The conformational analysis of 7-deaza-2'-deoxyguanosine reveals a molecule with a strong intrinsic preference for the anti glycosidic conformation and an N-type sugar pucker in the solid state.[5] When incorporated into DNA, it subtly alters the local dynamics, hydration, and electrostatic potential of the major groove without grossly distorting the overall B-form duplex.[1][8] These modifications are the basis for its utility in molecular biology, from probing protein interactions to overcoming challenges in DNA sequencing.[1][2][3] The experimental and computational approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the structural and functional consequences of this and other nucleic acid modifications.

References

- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

Methodological & Application

Amplifying the Unamplifiable: A Guide to Using 7-deaza-2'-deoxyguanosine for GC-Rich PCR

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The amplification of DNA sequences with high guanine-cytosine (GC) content is a significant challenge in molecular biology. These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede or completely block DNA polymerase activity, leading to low or no PCR product.[1][2][3] Additionally, the high melting temperature of GC-rich DNA necessitates elevated denaturation temperatures that can reduce polymerase stability, while primers for these regions are susceptible to self-dimerization. To overcome these obstacles, various additives and modified nucleotides have been developed. Among the most effective is 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP), a guanosine (B1672433) analog that significantly improves the efficiency and specificity of GC-rich PCR.[4][5][6]

This document provides detailed application notes and protocols for the successful use of 7-deaza-dGTP in the amplification of GC-rich templates.

Mechanism of Action

7-deaza-dGTP is an analog of dGTP where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon atom.[5] This modification prevents the formation of Hoogsteen base pairing, which is involved in the creation of secondary structures like G-quadruplexes, without affecting the standard Watson-Crick base pairing essential for DNA replication.[4][5] By reducing the propensity for secondary structure formation, 7-deaza-dGTP facilitates smoother passage of the DNA polymerase, leading to improved yield and the successful amplification of previously intractable GC-rich targets.[7][8]

Quantitative Data Summary

The use of 7-deaza-dGTP, often in combination with other additives, has been shown to significantly enhance the amplification of GC-rich sequences. The following tables summarize the performance improvements observed in various studies.

| Target GC Content | Additives and Conditions | Observed Improvement | Reference |

| 60-79% | 3:1 ratio of 7-deaza-dGTP to dGTP | Improved amplification yield and specificity. | [4][5] |

| Up to 85% | CleanAmp™ 7-deaza-dGTP Mix | Clean amplification with reduced off-target products and increased yield. | [1] |

| 79% | 1.3 M betaine (B1666868), 5% DMSO, and 50 µM 7-deaza-dGTP | High yield of specific PCR product. | [9] |

| 10-90% | Subcycling PCR and 7-deaza-dGTP | Efficient amplification of short templates across a broad GC range. | [7] |

| Additive/Condition | Target GC Content | dGTP:7-deaza-dGTP Ratio | Other Additives | Result |

| 7-deaza-dGTP | High GC | 1:3 | None | Improved yield and specificity. |

| CleanAmp™ 7-deaza-dGTP | >60% | Varies by mix | None | Enhanced specificity and yield, especially for challenging targets. |

| 7-deaza-dGTP | 79% | Not specified (50 µM final) | 1.3 M Betaine, 5% DMSO | Successful amplification of a previously unamplifiable target. |

| 7-deaza-dGTP | 10-90% | 40:60, 50:50, 60:40 | Subcycling | Improved amplification of both high and low GC templates. |

Experimental Protocols

Protocol 1: Standard PCR with 7-deaza-dGTP for GC-Rich Templates

This protocol provides a starting point for using 7-deaza-dGTP in a standard PCR reaction.

Materials:

-

DNA template with high GC content

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10X PCR buffer

-

dNTP mix (containing dATP, dCTP, dTTP, and dGTP)

-

7-deaza-dGTP solution

-

Nuclease-free water

Procedure:

-

Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components on ice:

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP mix (10 mM each) | 1 µL | 200 µM each dATP, dCTP, dTTP |

| dGTP (10 mM) | 0.5 µL | 100 µM |

| 7-deaza-dGTP (10 mM) | 1.5 µL | 300 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (10 ng/µL) | 1 µL | 10 ng |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Nuclease-free water | to 50 µL |

-

Thermal Cycling: Perform PCR using the following cycling conditions. Adjust the annealing temperature based on the primer melting temperatures.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30-60 sec | 30-35 |

| Annealing | 55-65°C | 30-60 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. Note that DNA containing 7-deaza-dGTP may stain less efficiently with ethidium (B1194527) bromide.[2]

Protocol 2: Advanced PCR for Highly GC-Rich Templates Using a Combination of Additives

For extremely challenging templates, a combination of 7-deaza-dGTP with other PCR enhancers like betaine and DMSO is often effective.[9]

Materials:

-

All materials from Protocol 1

-

Betaine solution (5 M)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare the PCR Master Mix: For a 50 µL reaction, combine the following on ice:

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP mix (10 mM each without dGTP) | 1 µL | 200 µM each dATP, dCTP, dTTP |

| dGTP (10 mM) | 0.25 µL | 50 µM |

| 7-deaza-dGTP (10 mM) | 0.75 µL | 150 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| Betaine (5 M) | 10 µL | 1 M |

| DMSO | 2.5 µL | 5% |

| DNA Template (10 ng/µL) | 1 µL | 10 ng |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Nuclease-free water | to 50 µL |

-

Thermal Cycling: Use the same thermal cycling conditions as in Protocol 1, optimizing the annealing temperature as needed.

-

Analysis: Analyze the PCR product by agarose gel electrophoresis.

Hot Start Formulations: CleanAmp™ 7-deaza-dGTP

To further improve specificity and reduce primer-dimer formation, hot start versions of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, have been developed.[1][3][10] These analogs contain a thermolabile protecting group at the 3'-hydroxyl, which prevents nucleotide incorporation at lower temperatures.[1][10] The protecting group is removed during the initial high-temperature denaturation step, allowing the PCR to proceed with high specificity.[1][3] When using CleanAmp™ products, it is important to follow the manufacturer's recommended activation times and temperatures.

Troubleshooting and Optimization

-

No or Low Yield:

-

Non-specific Products:

-

Downstream Applications:

Conclusion

7-deaza-2'-deoxyguanosine is a powerful tool for the successful PCR amplification of GC-rich DNA sequences. By mitigating the formation of secondary structures that inhibit DNA polymerases, 7-deaza-dGTP, particularly when used in conjunction with other PCR enhancers and hot start technologies, enables the amplification of targets that are otherwise challenging or impossible to amplify. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this valuable reagent in their work.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. neb.com [neb.com]

- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Having trouble when amplifying GC-rich sequences? [bionordika.no]

- 7. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Fluorescent Labeling of DNA with 7-Deazaadenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of DNA is an indispensable tool in molecular biology, diagnostics, and drug discovery. Fluorescent nucleoside analogs that mimic natural bases offer a powerful approach for site-specific labeling without significant perturbation of the DNA structure and function. Among these, 7-deazaadenosine analogs have emerged as a versatile class of fluorescent probes. The replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom provides a strategic point for chemical modification, allowing for the attachment of various fluorophores.[1] These analogs often exhibit environmentally sensitive fluorescence, making them excellent reporters for studying DNA structure, dynamics, and interactions with other molecules.[2][3][4]

This document provides detailed application notes and protocols for the synthesis, enzymatic incorporation, and utilization of fluorescent 7-deazaadenosine analogs for DNA labeling.

Data Presentation: Photophysical Properties of 7-Deazaadenosine Analogs

The photophysical properties of 7-deazaadenosine analogs are highly dependent on the substituent at the 7-position and the surrounding microenvironment. The following tables summarize key quantitative data for several representative analogs.

Table 1: Photophysical Properties of 7-Arylethynyl-7-Deaza-2'-deoxyadenosine Analogs in Different Solvents.[2]

| Analog Name | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Amon (7-(2-(6-methoxynaphthalen-2-yl)ethynyl)) | Dioxane | 329 | 382 | 53 | 0.44 |

| Ethanol | 330 | 390 | 60 | 0.58 | |

| Water | 330 | 430 | 100 | 0.004 | |

| Aphen (7-(phenanthren-9-ylethynyl)) | Dioxane | 315 | 395 | 80 | 0.28 |

| Ethanol | 316 | 400 | 84 | 0.35 | |

| Water | 316 | 445 | 129 | 0.002 | |

| Apyr (7-(pyren-1-ylethynyl)) | Dioxane | 350 | 420 | 70 | 0.15 |

| Ethanol | 351 | 428 | 77 | 0.20 | |

| Water | 351 | 470 | 119 | 0.003 |

Table 2: Fluorescence Quantum Yields of 7-Alkynyl-7-Deaza-2'-deoxyadenosine Analogs in Aqueous Solution.[5]

| Substituent at 7-position | Quantum Yield (ΦF) in H2O |

| 1-Hexynyl | 0.023 |

| 1-Heptynyl | 0.020 |

| 3,3-Dimethyl-1-butynyl | 0.011 |

| Phenylethynyl | 0.002 |

| 1-Propynyl | 0.010 |

Experimental Protocols

Protocol 1: Synthesis of 7-Arylethynyl-7-Deaza-2'-deoxyadenosine Analogs via Sonogashira Cross-Coupling

This protocol describes a general method for the synthesis of 7-arylethynyl-7-deaza-2'-deoxyadenosine analogs, adapted from established procedures.[2][5]

Materials:

-

7-Iodo-7-deaza-2'-deoxyadenosine

-

Terminal alkyne (e.g., 1-ethynylpyrene, 2-ethynyl-6-methoxynaphthalene, or 9-ethynylphenanthrene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 7-iodo-7-deaza-2'-deoxyadenosine (1 equivalent) in anhydrous DMF.

-

Add the terminal alkyne (1.2 equivalents), Pd(OAc)2 (0.1 equivalents), PPh3 (0.2 equivalents), and CuI (0.15 equivalents).

-

Add triethylamine (2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired 7-arylethynyl-7-deaza-2'-deoxyadenosine analog.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Triphosphorylation of 7-Deazaadenosine Analogs

This protocol outlines the conversion of the synthesized nucleoside analog to its 5'-triphosphate, a necessary step for enzymatic incorporation into DNA.[6][7]

Materials:

-

7-substituted-7-deaza-2'-deoxyadenosine analog

-

Proton sponge (1,8-bis(dimethylamino)naphthalene)

-

Metaphosphoric acid trimethyl ester

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous triethyl phosphate

-

Anhydrous acetonitrile

-

Triethylammonium bicarbonate (TEAB) buffer

-

DEAE-Sephadex column for purification

Procedure:

-

Co-evaporate the 7-substituted-7-deaza-2'-deoxyadenosine analog with anhydrous pyridine (B92270) to remove residual water.

-

Dissolve the dried nucleoside in anhydrous triethyl phosphate.

-

Add proton sponge (1.5 equivalents).

-

Cool the mixture to 0°C and add metaphosphoric acid trimethyl ester (1.2 equivalents) dropwise.

-

Stir the reaction at 0°C for 2-4 hours.

-

In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) in anhydrous DMF and add tributylamine (2 equivalents).

-

Add the pyrophosphate solution to the reaction mixture and stir at room temperature for 30 minutes.

-

Quench the reaction by adding TEAB buffer (1 M, pH 7.5).

-

Purify the crude triphosphate by anion-exchange chromatography on a DEAE-Sephadex column, eluting with a linear gradient of TEAB buffer.

-

Lyophilize the fractions containing the product to obtain the 7-substituted-7-deaza-2'-deoxyadenosine triphosphate as a white solid.

Protocol 3: Enzymatic Incorporation of Fluorescent 7-Deazaadenosine Analogs into DNA by Primer Extension

This protocol describes the site-specific incorporation of a fluorescent 7-deazaadenosine triphosphate analog into a DNA strand using a DNA polymerase.[7][8]

Materials:

-

7-substituted-7-deaza-dATP

-

Natural dNTPs (dATP, dCTP, dGTP, TTP)

-

DNA template

-

Primer

-

DNA polymerase (e.g., KOD XL DNA polymerase, Vent (exo-) polymerase)

-

Polymerase reaction buffer

-

Nuclease-free water

-

Denaturing polyacrylamide gel

-

Fluorescence scanner

Procedure:

-

Design a primer and a template DNA sequence where the first incorporation event opposite a thymine (B56734) in the template is the desired fluorescent 7-deazaadenosine analog.

-

Set up the primer extension reaction in a PCR tube:

-

1x DNA polymerase buffer

-

DNA template (e.g., 100 nM)

-

Primer (e.g., 200 nM)

-

7-substituted-7-deaza-dATP (concentration may need optimization, e.g., 100 µM)

-

A subset of natural dNTPs to allow extension to the desired point.

-

DNA polymerase (e.g., 1-2 units)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at the optimal temperature for the DNA polymerase for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of gel loading buffer (e.g., formamide (B127407) with EDTA).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the labeled DNA product using a fluorescence scanner at the appropriate excitation and emission wavelengths.

Visualizations

Caption: Workflow for DNA labeling using 7-deazaadenosine analogs.

Caption: Principle of a biosensor using a 7-deazaadenosine analog.

Applications and Considerations

Fluorescent 7-deazaadenosine analogs are valuable tools for a wide range of applications, including:

-

Studying DNA-protein interactions: The change in fluorescence upon protein binding can provide insights into binding mechanisms and kinetics.[4][9]

-

Developing DNA-based biosensors: The sensitivity of their fluorescence to the local environment allows for the design of probes that signal the presence of specific analytes.

-

Investigating DNA structure and dynamics: These analogs can report on local changes in DNA conformation, such as B-Z transitions or the formation of non-canonical structures.

-

Förster Resonance Energy Transfer (FRET) studies: They can serve as FRET donors or acceptors to measure distances within or between biomolecules.[9]

When using these analogs, it is important to consider that the modification may have some effect on DNA stability and enzyme recognition.[10] Therefore, it is crucial to perform control experiments with unmodified DNA to assess any potential perturbations. The choice of the specific analog and its position in the DNA sequence should be carefully considered based on the experimental goals.

References

- 1. benchchem.com [benchchem.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA Primer Extension with Cyclopropenylated 7-Deaza-2'-deoxyadenosine and Efficient Bioorthogonal Labeling in Vitro and in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Overcoming PCR Termination with 7-deaza-dGTP

For researchers, scientists, and drug development professionals encountering challenges with PCR amplification, particularly of GC-rich DNA sequences, the guanine (B1146940) analog 7-deaza-dGTP offers a robust solution to overcome premature PCR termination and enhance amplification efficiency. These application notes provide a comprehensive overview of the technology, its mechanism of action, detailed experimental protocols, and supporting data.

Introduction

Standard Polymerase Chain Reaction (PCR) can be inefficient when amplifying DNA templates with high guanine-cytosine (GC) content. GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede the progression of DNA polymerase, leading to incomplete amplification and low product yield.[1][2][3] The nucleotide analog 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) is a modified purine (B94841) base that, when substituted for dGTP in the PCR master mix, effectively mitigates these issues.[4] By replacing the nitrogen at the 7th position of the purine ring with a carbon, 7-deaza-dGTP reduces the formation of Hoogsteen base pairing, which is crucial for the stability of many secondary structures, without affecting the standard Watson-Crick base pairing essential for DNA replication.[4][5][6][7] This results in improved amplification of challenging GC-rich targets.[1][2]

Mechanism of Action

The primary mechanism by which 7-deaza-dGTP enhances PCR amplification of GC-rich templates is by destabilizing secondary structures that block DNA polymerase.

Experimental Protocols

Basic Protocol for PCR with 7-deaza-dGTP

This protocol provides a starting point for using 7-deaza-dGTP in PCR. Optimization may be required depending on the specific template and polymerase used.

1. Reagent Preparation:

-

dNTP Mix with 7-deaza-dGTP: Prepare a dNTP mix containing dATP, dCTP, dTTP, dGTP, and 7-deaza-dGTP. A commonly recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[6][7] For a final concentration of 200 µM for each dNTP, the mix would contain:

-

200 µM dATP

-

200 µM dCTP

-

200 µM dTTP

-

50 µM dGTP

-

150 µM 7-deaza-dGTP

-

-

Template DNA: Dilute template DNA to the desired concentration (e.g., 5 ng of human genomic DNA).[1]

-

Primers: Dilute forward and reverse primers to a stock concentration of 10 µM. The optimal final concentration in the reaction is typically 0.2 µM.[1]

-

DNA Polymerase: Use a thermostable DNA polymerase suitable for your application.

-

PCR Buffer: Use the 10X PCR buffer supplied with the DNA polymerase.

2. PCR Master Mix Preparation:

For a single 25 µL reaction, prepare the master mix on ice as follows:

| Component | Volume (µL) | Final Concentration |

| 10X PCR Buffer | 2.5 | 1X |

| dNTP Mix (with 7-deaza-dGTP) | 0.5 | 200 µM each |

| Forward Primer (10 µM) | 0.5 | 0.2 µM |

| Reverse Primer (10 µM) | 0.5 | 0.2 µM |

| Taq DNA Polymerase (5 U/µL) | 0.25 | 1.25 U |

| Nuclease-free water | up to 20 | |

| Total Master Mix Volume | Variable |

3. Reaction Setup:

-

Aliquot 20 µL of the master mix into individual PCR tubes.

-

Add 5 µL of template DNA to each tube for a final reaction volume of 25 µL.[8]

-

Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube.

4. Thermal Cycling:

The following cycling conditions are a general guideline and should be optimized for your specific primers and template.

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 10 min | 1 |

| Denaturation | 95 | 40 sec | 35-40 |

| Annealing | 55-68 | 1 sec | |

| Extension | 72 | 1 min | |

| Final Extension | 72 | 10 min | 1 |

| Hold | 4 | ∞ |

For GC-rich targets (>70%), increasing the cycle number to 40 may improve yield.[8]

Protocol for Highly Complex GC-Rich Templates

For particularly challenging templates, a combination of 7-deaza-dGTP with other additives such as betaine (B1666868) and DMSO can be beneficial.[9]

1. Modified Master Mix:

Prepare the master mix as described in the basic protocol with the following additions:

| Component | Final Concentration |

| Betaine | 1.3 M |

| DMSO | 5% |

| 7-deaza-dGTP | 50 µM (in combination with standard dNTPs) |

2. Thermal Cycling:

Adjust the thermal cycling protocol as needed. A 2-step PCR protocol with a combined annealing/extension step at 68°C may be effective.[9]

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 94 | 3 min | 1 |

| Denaturation | 94 | 10 sec | 25 |

| Annealing/Extension | 68 | 3 min | |

| Hold | 4 | ∞ |

Data Presentation

The use of 7-deaza-dGTP, particularly in its hot-start formulation (CleanAmp™), has been shown to significantly improve the amplification of GC-rich targets.

Table 1: Amplification of GC-Rich Targets with Different Nucleotide Combinations

| Target Gene (GC Content) | Standard dNTPs | Standard dNTPs + 7-deaza-dGTP | Standard dNTPs + CleanAmp™ 7-deaza-dGTP | CleanAmp™ dNTPs + CleanAmp™ 7-deaza-dGTP Mix |

| ACE (66%) | Specific Product | Specific Product | Specific Product | High Specificity & Yield |

| BRAF (64%) | Non-specific Products | Non-specific Products | Non-specific Products | High Specificity & Yield |

| B4GN4 (57%) | No Product | Low Yield | Low Yield | High Specificity & Yield |

| GNAQ (66%) | No Product | No Product | No Product | High Specificity & Yield |

Data synthesized from studies on CleanAmp™ 7-deaza-dGTP, showing improved specificity and yield with the hot-start version.[7]

Table 2: Limit of Detection for GC-Rich Targets using CleanAmp™ 7-deaza-dGTP Mix

| Target Gene | Template Concentration Range | Result |

| ACE | 0.5 ng - 500 ng | Successful Amplification |

| BRAF | 0.5 ng - 500 ng | Successful Amplification |

| GNAQ | 0.5 ng - 500 ng | Successful Amplification |

This demonstrates the robust performance of the CleanAmp™ 7-deaza-dGTP Mix across a wide range of template concentrations.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up a PCR experiment using 7-deaza-dGTP.

Conclusion

The incorporation of 7-deaza-dGTP into PCR protocols is a highly effective strategy for amplifying GC-rich DNA sequences that are otherwise difficult to amplify. By reducing the stability of secondary structures, 7-deaza-dGTP allows for more efficient and specific amplification. For optimal results, particularly with challenging templates, the use of a hot-start version of 7-deaza-dGTP, and its combination with other PCR enhancers like betaine and DMSO, is recommended. The protocols and data presented here provide a solid foundation for researchers to successfully implement this technique in their work.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides with 7-deaza-2'-deoxyisoguanosine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides incorporating the modified nucleoside 7-deaza-2'-deoxyisoguanosine (7-deaza-dG). This modification, where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon, offers unique properties beneficial for various research and therapeutic applications.

Introduction to 7-deaza-2'-deoxyisoguanosine

7-deaza-2'-deoxyisoguanosine is a structural analog of 2'-deoxyguanosine. The substitution of nitrogen with carbon at the 7-position alters the electronic properties of the purine (B94841) ring system and prevents the formation of Hoogsteen base pairs, which can be advantageous in specific applications. Oligonucleotides containing 7-deaza-dG have been utilized in physical studies of DNA-enzyme interactions and in the formation of triplex DNA. A key benefit of this modification is its ability to reduce the formation of G-quadruplex structures, which can be a significant hurdle in the synthesis and application of G-rich oligonucleotides[1][2]. Furthermore, oligonucleotides modified with 7-deaza-dG can exhibit altered thermal stability and hybridization properties.

Applications in Research and Drug Development

The unique characteristics of 7-deaza-dG-modified oligonucleotides make them valuable tools in various fields:

-

Antisense Technology : Modified oligonucleotides are a cornerstone of antisense therapy, a form of treatment for genetic disorders or infections. The modifications, including the use of 7-deaza-dG, can enhance properties like nuclease resistance and binding affinity to target mRNA[3][4].

-

Diagnostics : The improved specificity and reduced self-aggregation of G-rich probes containing 7-deaza-dG analogs can be beneficial in the development of diagnostic assays[5].

-

Structural Biology : These modified oligonucleotides serve as probes to study DNA conformation and its interaction with proteins and other molecules. The absence of the N7 atom can be used to probe the importance of this position for specific interactions[1].

-

Nanotechnology : The predictable base-pairing and structural properties of modified DNA make it an excellent material for the construction of nanoscale objects and devices[6].

Experimental Protocols

Synthesis of 7-deaza-2'-deoxyisoguanosine Phosphoramidite (B1245037)

The successful incorporation of 7-deaza-dG into oligonucleotides via solid-phase synthesis first requires the chemical synthesis of its corresponding phosphoramidite building block. This process involves multiple protection steps to ensure specific reactivity during oligonucleotide synthesis.

Protocol for Phosphoramidite Synthesis:

-

Protection of the Exocyclic Amine: The 6-amino group of 7-deaza-2'-deoxyisoguanosine is protected, for example, with an amidine group[7].

-

Protection of the 2-Oxo Group: The 2-oxo (hydroxyl) group is protected with a diphenylcarbamoyl (dpc) residue[7].

-

5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This is a standard procedure in oligonucleotide synthesis that allows for monitoring of coupling efficiency and provides a handle for purification[8][9].

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite[10][11].

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides is performed on an automated DNA synthesizer using the phosphoramidite method. The process is a cycle of four chemical reactions for each nucleotide added to the growing chain.

Synthesis Cycle:

-

De-blocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically done using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane[8][9][12]. The release of the orange-colored DMT cation allows for the real-time monitoring of coupling efficiency[9][12].

-

Coupling: The 7-deaza-2'-deoxyisoguanosine phosphoramidite, activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain[12].

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are capped by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole[12].

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine[11].

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Workflow

Caption: Workflow for the synthesis of oligonucleotides containing 7-deaza-2'-deoxyisoguanosine.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Standard Deprotection Protocol:

-

Cleavage and Base Deprotection: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone[13][14]. The specific conditions (temperature and time) will depend on the protecting groups used. For example, the removal of the isobutyryl group from 7-deaza-dG has been reported to be slightly faster than from standard dG[10].

-

DMT-on/off Purification: Purification can be performed with the DMT group still attached ("DMT-on") to facilitate separation of the full-length product from shorter, failure sequences by reverse-phase HPLC. The DMT group is then removed post-purification. Alternatively, the DMT group can be removed on the synthesizer ("DMT-off"), and the crude product purified by other methods such as anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE)[1].

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide. Both ion-exchange and reverse-phase HPLC are commonly used[7][15].

-

UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide solution.

-

Melting Temperature (Tm) Analysis: To evaluate the thermal stability of duplexes formed by the modified oligonucleotide.

Quantitative Data Summary

The efficiency of synthesis and the properties of the resulting oligonucleotides are critical for their application. The following tables summarize key quantitative data related to the synthesis and characterization of oligonucleotides containing 7-deaza-2'-deoxyisoguanosine.

| Parameter | Typical Value | Reference |

| Synthesis Scale | 0.2 - 1.0 µmol | [13][16] |

| Coupling Efficiency (per step) | >98% | [16][17] |

| Overall Yield (for a 20-mer) | 50-70% (crude) | [16][18] |

Table 1: Synthesis Parameters

| Property | Observation | Reference |

| Duplex Stability (Tm) | The incorporation of 7-deaza-dG can have a variable effect on duplex stability. For a single substitution, a slight decrease in Tm of about 1°C has been observed compared to a native G:C pair. However, in G-rich sequences, it can prevent G-quadruplex formation, thereby allowing for proper duplex formation. | [2] |

| Base Pairing | 7-deaza-2'-deoxyisoguanosine can form stable inverse Watson-Crick base pairs with 5-methyl-2'-deoxyisocytidine and purine-purine base pairs with 2'-deoxyguanosine. | [7][19] |

Table 2: Properties of 7-deaza-dG Modified Oligonucleotides

Logical Relationships in Synthesis and Application

Caption: Relationship between synthesis, properties, and applications of 7-deaza-dG oligonucleotides.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | - Inactive phosphoramidite- Inefficient activator- Moisture in reagents/solvents | - Use fresh, high-quality phosphoramidite and activator.- Ensure anhydrous conditions during synthesis. |

| Incomplete Deprotection | - Insufficient deprotection time or temperature- Inappropriate deprotection reagent | - Optimize deprotection conditions based on the protecting groups used.- For base-sensitive modifications, use milder deprotection strategies. |

| Presence of Failure Sequences | - Inefficient capping | - Ensure the capping step is efficient to block unreacted hydroxyl groups. |

| Degradation of Oligonucleotide | - Depurination during detritylation- Base-labile modifications | - Use milder detritylation conditions (e.g., 3% DCA instead of TCA).- Choose deprotection methods compatible with all modifications present in the oligonucleotide. |

Table 3: Troubleshooting Guide

By following these detailed protocols and considering the provided data, researchers can successfully synthesize and utilize oligonucleotides containing 7-deaza-2'-deoxyisoguanosine for a wide range of applications in basic research and drug development.

References

- 1. 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification [biosyn.com]

- 2. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. mdpi.com [mdpi.com]

- 5. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. atdbio.com [atdbio.com]

- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. Rapid and flexible analytical characterization of oligonucleotides in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. trilinkbiotech.com [trilinkbiotech.com]

- 17. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Amplification of the Human p16INK4A Promoter

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PCR amplification of the human p16INK4A promoter.

Frequently Asked Questions (FAQs)

Q1: Why is the p16INK4A promoter difficult to amplify?

A1: The p16INK4A promoter is characterized by a high GC content, meaning it has a high proportion of guanine (B1146940) (G) and cytosine (C) base pairs.[] These GC pairs are joined by three hydrogen bonds, making them more thermally stable than adenine-thymine (A-T) pairs, which have only two.[] This high GC content can lead to the formation of stable secondary structures, such as hairpin loops, which can impede DNA polymerase progression and lead to incomplete or failed amplification.[]

Q2: What is Methylation-Specific PCR (MSP) and why is it used for the p16INK4A promoter?

A2: Methylation-Specific PCR (MSP) is a technique used to identify the methylation status of CpG islands in a gene's promoter region.[2] The p16INK4A gene is often silenced in cancer through the hypermethylation of its promoter.[3] MSP involves treating the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[4] Subsequently, two different sets of primers are used: one specific for the converted (unmethylated) sequence and another for the unconverted (methylated) sequence.[4] This allows for the determination of the methylation status of the promoter.

Q3: What is Nested PCR and when should it be used for p16INK4A amplification?

A3: Nested PCR is a variation of PCR that increases the sensitivity and specificity of amplification.[5][6] It involves two consecutive PCR reactions. The first reaction uses an outer set of primers to amplify a larger fragment of the target DNA. The product of this first reaction is then used as a template for a second PCR with an inner set of primers that bind to a sequence within the first amplicon.[5][6] This two-step process significantly reduces the chances of amplifying non-specific products.[6] Nested PCR is particularly useful when the initial amount of template DNA is low or when high sensitivity is required, such as in detecting low levels of methylated p16INK4A in clinical samples.[7]

Q4: What are common PCR additives and how do they help in amplifying the p16INK4A promoter?

A4: Due to its high GC content, additives are often used to improve the amplification of the p16INK4A promoter. Common additives include:

-

Dimethyl sulfoxide (B87167) (DMSO): Helps to reduce secondary structures in the DNA template. It is typically used at a concentration of 2-10%.[8][9]

-

Betaine (B1666868): Also reduces the formation of secondary structures and is often used at a final concentration of 1.0-1.7 M.[9]

It is advisable to test a range of concentrations for these additives to find the optimal condition for your specific reaction.[8][9]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| No PCR Product | Incorrect annealing temperature. | Optimize the annealing temperature by performing a gradient PCR. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers. |

| Poor primer design. | Ensure primers are specific to the target sequence and do not form hairpins or self-dimers. For MSP, primers should contain a significant number of non-CpG cytosines.[7] | |

| Insufficient or poor-quality DNA template. | Quantify and check the purity of your DNA template. For bisulfite-treated DNA, be aware that the treatment can cause some DNA degradation. | |

| Issues with bisulfite conversion (for MSP). | Ensure complete bisulfite conversion. Incomplete conversion can lead to false methylation signals. Use a reliable bisulfite conversion kit and follow the protocol carefully. | |

| Non-specific Bands | Annealing temperature is too low. | Increase the annealing temperature in increments of 2°C. |

| Primer-dimer formation. | Reduce the primer concentration. Ensure primers are well-designed to avoid self-dimerization. | |

| Contamination. | Use filter tips and a dedicated workspace for PCR setup to avoid contamination. Include a no-template control in your experiments. | |

| Weak Amplification | Suboptimal PCR conditions. | Optimize the concentration of MgCl2, dNTPs, and DNA polymerase. Consider using a hot-start polymerase to increase specificity. |

| Presence of PCR inhibitors. | Ensure the DNA template is free of inhibitors from the extraction process. | |

| GC-rich template issues. | Add PCR enhancers like DMSO (2-10%) or betaine (1.0-1.7 M) to the reaction mix.[8][9] | |

| Smearing on Gel | Too much template DNA. | Reduce the amount of template DNA in the reaction. |

| Too many PCR cycles. | Reduce the number of PCR cycles. | |

| Degraded DNA template. | Check the integrity of your DNA template on an agarose (B213101) gel before starting the PCR. |

Quantitative Data Summary

Table 1: Primer Sequences and Annealing Temperatures for p16INK4A Methylation-Specific PCR

| Primer Name | Sequence (5' to 3') | Annealing Temp. (°C) | Expected Product Size (bp) | Reference |

| Unmethylated Forward | TTATTAGAGGGTGGGGTGGATTGT | 60 | 151 | [4][10] |

| Unmethylated Reverse | CAACCCCAAACCACAACCATAA | 60 | 151 | [4][10] |

| Methylated Forward | TTATTAGAGGGTGGGGCGGATCGC | 65 | 150 | [4][10] |

| Methylated Reverse | GACCCCGAACCGCGACCGTAA | 65 | 150 | [4][10] |

Table 2: Recommended Concentrations of PCR Additives for GC-Rich Templates